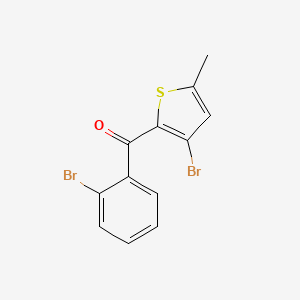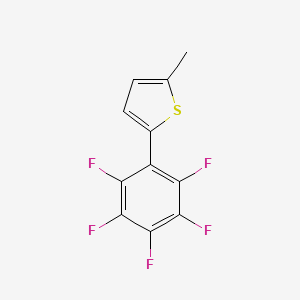![molecular formula C19H14O2 B14116216 Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
Phenyl [1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a phenyl group attached to the 3-position of the carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [1,1’-biphenyl]-3-carboxylate typically involves the esterification of 3-carboxy-1,1’-biphenyl with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of Phenyl [1,1’-biphenyl]-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl [1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated biphenyls, nitrated biphenyls.
Aplicaciones Científicas De Investigación
Phenyl [1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Phenyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Phenyl [1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives such as:
Biphenyl: A simpler structure without the carboxylate group, used in the production of polychlorinated biphenyls (PCBs).
Phenylbenzene: Another biphenyl derivative with different substitution patterns, used in organic synthesis.
1,1’-Biphenyl-4-carboxylate: Similar structure but with the carboxylate group at the 4-position, leading to different chemical properties and applications.
The uniqueness of Phenyl [1,1’-biphenyl]-3-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C19H14O2 |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
phenyl 3-phenylbenzoate |
InChI |
InChI=1S/C19H14O2/c20-19(21-18-12-5-2-6-13-18)17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1-14H |
Clave InChI |
KMUAURWQOSKFDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14116146.png)

![[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B14116155.png)
![(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14116159.png)
![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)


![2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
